
3-Fluoro-2-hydroxy-4-methoxybenzaldehyde
説明
3-Fluoro-4-methoxybenzaldehyde is a white to light yellow low melting crystalline mass . It is a useful reagent in the synthesis of resveratrol derivatives as potent inhibitors of lysine specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and other related diseases .
Synthesis Analysis
3-Fluoro-4-methoxybenzaldehyde can be synthesized from 4-bromo-3-fluoroanisole . Another synthesis method involves mixing 3-Fluoro-4-methoxybenzaldehyde with 48% HBr, heating to 140 °C and stirring under an argon atmosphere for 3 hours .Molecular Structure Analysis
The molecular formula of 3-Fluoro-4-methoxybenzaldehyde is C8H7FO2 . Its molecular weight is 154.14 . The InChI key is SOQCZBSZZLWDGU-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Fluoro-4-methoxybenzaldehyde is a useful reagent in the synthesis of resveratrol derivatives as potent inhibitors of lysine specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and other related diseases . It is also a reagent for the synthesis of substituted pyrazolyl piperidine derivatives as antiplatelet agents with antiplatelet aggregation activity in the human body .Physical And Chemical Properties Analysis
3-Fluoro-4-methoxybenzaldehyde has a melting point of 34-35 °C (lit.) and a boiling point of 129-132°C at 11mm . Its density is predicted to be 1.192±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . It is sensitive to air .科学的研究の応用
Fluorinated Building Block
“3-Fluoro-2-hydroxy-4-methoxybenzaldehyde” is an aryl fluorinated building block . Fluorinated compounds are often used in medicinal chemistry due to their unique properties, such as increased lipophilicity and metabolic stability.
Synthesis of N-Phenethylacrylamide Derivatives
This compound may be used to synthesize 3-(3-fluoro-4-hydroxy-5-methoxyphenyl)-N-phenethylacrylamide . These types of compounds are often studied for their potential biological activities.
Synthesis of Pyrazolone Derivatives
It can also be used in the synthesis of 4-[(4-hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one . Pyrazolone derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Schiff Base Ligand Synthesis
It is employed in the synthesis of Schiff base ligand . Schiff bases are versatile ligands which form complexes with most of the transition metals. These complexes are widely used in catalysis, medicinal chemistry, and as optical materials.
LPA1R Antagonists Synthesis
It is applied as a reactant in the synthesis of LPA1R antagonists used in the inhibition of LPA-induced proliferation and contraction of normal human lung fibroblasts . LPA1R antagonists have potential therapeutic applications in the treatment of idiopathic pulmonary fibrosis and other fibrotic diseases.
Tyrosine Kinase 6 Proteinase Inhibitors Synthesis
Also used in the synthesis of tyrosine kinase 6 proteinase inhibitors . These inhibitors have potential applications in cancer therapy as they can block the signaling pathways that promote cell proliferation and survival.
Safety and Hazards
将来の方向性
3-Fluoro-4-methoxybenzaldehyde may be used to synthesize 3-(3-fluoro-4-hydroxy-5-methoxyphenyl)-N-phenethylacrylamide and 4-[(4-hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one . It is also a useful reagent in the synthesis of resveratrol derivatives as potent inhibitors of lysine specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and other related diseases .
特性
IUPAC Name |
3-fluoro-2-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIHBKCATSECDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-hydroxy-4-methoxybenzaldehyde | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2683187.png)
![1-[2-(2-fluorophenoxy)acetyl]-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide](/img/structure/B2683188.png)
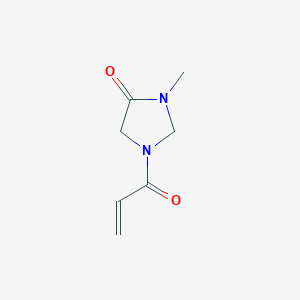
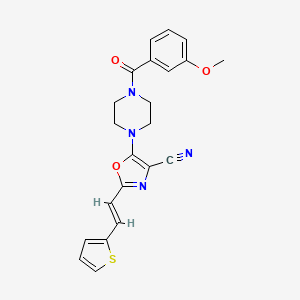
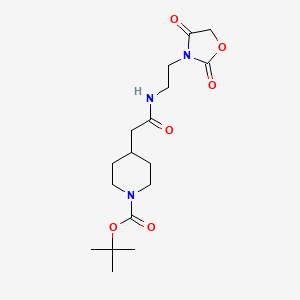
![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2683195.png)
![2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683196.png)
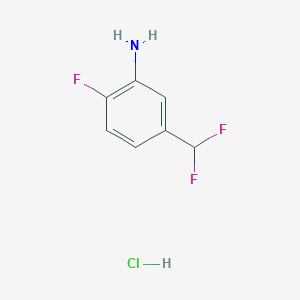
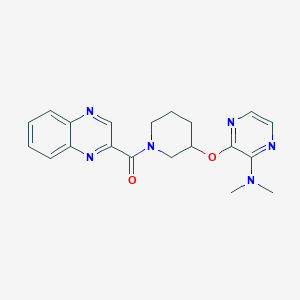
![1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane](/img/structure/B2683199.png)
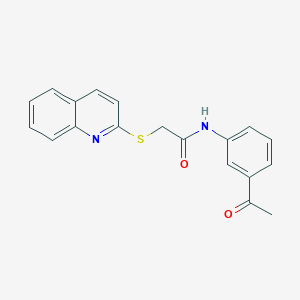


![(E)-2-amino-1-((2-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2683204.png)